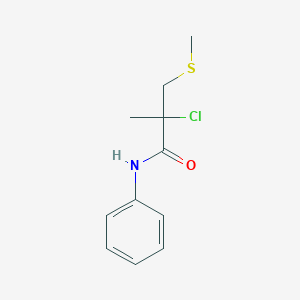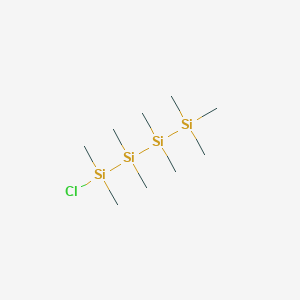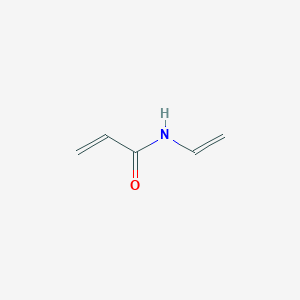
2-Propenamide, N-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenamide, N-ethenyl-, can be synthesized through several methods. One common approach involves the reaction of acrylamide with acetylene in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N-ethenyl-, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or nickel are commonly used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-ethenyl-, undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(N-vinyl-2-propenamide), which is used in various applications.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and ammonia.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used as a catalyst.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can be used.
Major Products Formed
Polymerization: Poly(N-vinyl-2-propenamide)
Hydrolysis: Acrylic acid and ammonia
Addition Reactions: Various substituted amides depending on the electrophile used
Scientific Research Applications
2-Propenamide, N-ethenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Its derivatives are used in the development of hydrogels for drug delivery systems.
Medicine: It is investigated for its potential use in biomedical applications, including tissue engineering and wound healing.
Industry: It is used in the production of adhesives, coatings, and water treatment chemicals.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-ethenyl-, involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the development of hydrogels and other polymeric materials. The vinyl group allows for various addition reactions, making it a versatile building block in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Acrylamide: Similar in structure but lacks the vinyl group.
N-Methylacrylamide: Contains a methyl group instead of a vinyl group.
N-Vinylformamide: Similar structure but with a formamide group instead of an acrylamide group.
Uniqueness
2-Propenamide, N-ethenyl-, is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for the formation of various polymers and copolymers. This makes it particularly valuable in applications requiring specific polymer properties.
Properties
CAS No. |
44565-77-7 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
N-ethenylprop-2-enamide |
InChI |
InChI=1S/C5H7NO/c1-3-5(7)6-4-2/h3-4H,1-2H2,(H,6,7) |
InChI Key |
ILCQQHAOOOVHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
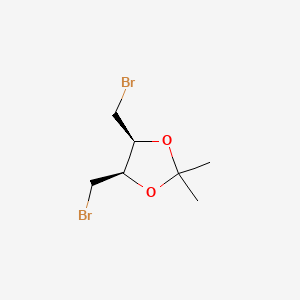


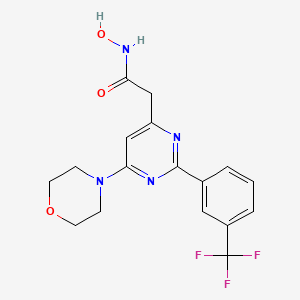
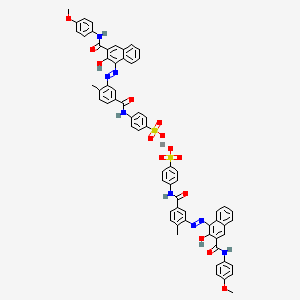
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
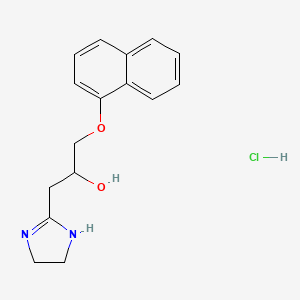
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
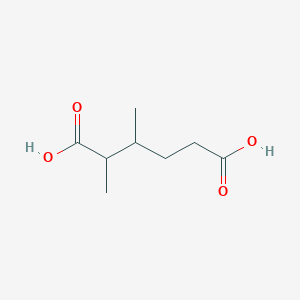
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)

